molecular formula C12H12Br2N2O2 B14911802 N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide

N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide

Cat. No.: B14911802
M. Wt: 376.04 g/mol
InChI Key: IQFNLCPUGROCMQ-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide is a brominated acetamide derivative characterized by a 2,6-dibromophenoxy group attached to the α-carbon of the acetamide backbone, along with an N-methyl and N-(2-cyanoethyl) substitution. Brominated aromatic systems are often associated with enhanced bioactivity and environmental persistence, while the cyanoethyl group may influence solubility and metabolic pathways.

Properties

Molecular Formula

C12H12Br2N2O2

Molecular Weight

376.04 g/mol

IUPAC Name

N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide

InChI

InChI=1S/C12H12Br2N2O2/c1-16(7-3-6-15)11(17)8-18-12-9(13)4-2-5-10(12)14/h2,4-5H,3,7-8H2,1H3

InChI Key

IQFNLCPUGROCMQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=O)COC1=C(C=CC=C1Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound’s unique substituents differentiate it from other acetamides. Key comparisons include:

Pesticide-Related Acetamides

highlights chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), which are widely used herbicides .

  • Halogen Substitution: Alachlor and pretilachlor feature a chlorine atom at the α-position, whereas the target compound substitutes chlorine with a 2,6-dibromophenoxy group. Bromine’s larger atomic size and higher electronegativity may enhance binding affinity to biological targets (e.g., plant acetolactate synthase) but could increase environmental persistence .
  • N-Substituents: The target’s N-(2-cyanoethyl) and N-methyl groups contrast with alachlor’s methoxymethyl or pretilachlor’s propoxyethyl substituents.
Pharmaceutical Impurities

lists impurities such as 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide , which shares a brominated aromatic system but differs in substitution patterns .

  • Aromatic Systems: The target’s dibromophenoxy group is distinct from the nitro-phenylcarbonyl systems in pharmaceutical impurities, which are typically byproducts of drug synthesis.
  • Functional Groups: The cyanoethyl group in the target compound may confer different metabolic stability compared to nitro or carbonyl groups in impurities.
Cyano-Substituted Acetamides

describes 2-Cyano-N-[(methylamino)carbonyl]acetamide, which shares a cyano group but lacks brominated or alkoxy substituents .

  • Toxicology: Unlike the target compound, this analog’s toxicological properties remain unstudied, highlighting a research gap for cyano-containing acetamides .

Toxicological and Environmental Considerations

Compound Key Features Toxicology/Environmental Impact References
N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide Bromophenoxy, cyanoethyl, methyl Limited data; potential bioaccumulation due to bromine
Alachlor Chloro, diethylphenyl, methoxymethyl Well-studied; carcinogenic risks in mammals
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylaminocarbonyl Uninvestigated
  • Bromine vs. Chlorine : Brominated compounds often exhibit slower degradation in soil, raising concerns about long-term environmental impact compared to chlorinated analogs .
  • Cyanoethyl Group: This group may increase solubility in aquatic systems, posing different ecotoxicological risks than alkoxy chains.

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